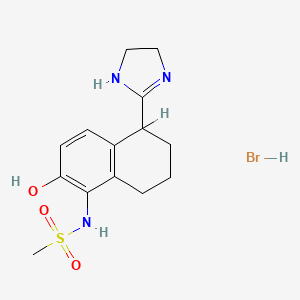

A 61603 Hydrobromide

Descripción general

Descripción

A 61603 Hydrobromide is a potent α-adrenoceptor agonist that is at least 35-fold more potent at α1A than at α1B or α1D sites . It is a synthetic small molecule and a potent agonist of the G protein-coupled alpha 1A receptor (α1A) .

Synthesis Analysis

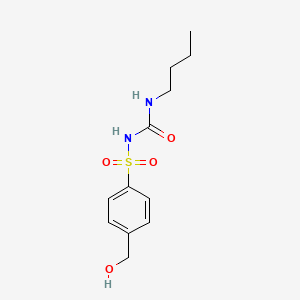

The synthesis of A 61603 Hydrobromide involves the creation of N - [5- (4,5-Dihydro-1 H -imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide . This compound is a novel and potent alpha-adrenoceptor agonist .

Molecular Structure Analysis

The molecular formula of A 61603 Hydrobromide is C14H19N3O3S.HBr . The molecular weight is 390.29 .

Chemical Reactions Analysis

In fibroblast cells transfected with α1A-AR, A 61603 Hydrobromide significantly stimulated phosphoinositide hydrolysis . It was more potent in stimulating phosphoinositide hydrolysis than norepinephrine .

Physical And Chemical Properties Analysis

A 61603 Hydrobromide is soluble to 50 mM in water . It should be stored in a desiccated state at +4°C .

Aplicaciones Científicas De Investigación

Application in Pharmacology

A 61603 Hydrobromide is a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype . It has been used in studies to understand the functional roles of α (1)-adrenoceptor subtypes .

Method of Application

In radioligand binding assays, the compound is at least 35-fold more potent at alpha 1A/a receptors than at alpha 1b or alpha 1d sites . In fibroblast cells transfected with alpha 1a receptors, A-61603 more potently stimulates phosphoinositide hydrolysis than norepinephrine, and is antagonized by prazosin .

Results

A-61603 is a potent agonist at alpha 1A receptors in rat vas deferens (200- to 300-fold more potent than norepinephrine or phenylephrine, respectively) and in isolated canine prostate strips (130- to 165-fold more potent than norepinephrine or phenylephrine, respectively) .

Application in Drug Discovery & Development

A 61603 Hydrobromide is a synthetic small molecule and potent agonist of the G protein-coupled alpha 1A receptor (α1A), at least 35-fold selective vs α1B or α1D .

Method of Application

It has been used in studies to stimulate phosphoinositide hydrolysis more potently than norepinephrine, and is inhibited by prazosin . It also increases spontaneous calcium transients more potently than phenylephrine .

Results

A 61603 Hydrobromide has been found to play a key role in the modulation of the sympathetic nervous system and may be implicated in diseases such as hypertension .

Application in Cardiovascular Research

A 61603 Hydrobromide has been used in cardiovascular research, specifically in studies involving rat ventricular myocytes .

Method of Application

In these studies, A 61603 Hydrobromide is used to induce dose-response increases in spontaneous calcium transients in rat ventricular myocytes in vitro .

Results

The EC50 (half maximal effective concentration) of A 61603 Hydrobromide in these experiments was found to be 6.9 nmol/L .

Application in Vascular Research

A 61603 Hydrobromide has been used to understand the functional roles of α (1)-adrenoceptor subtypes in mouse carotid arteries .

Method of Application

In these studies, A 61603 Hydrobromide was used to stimulate phosphoinositide hydrolysis in fibroblast cells transfected with α1a receptors .

Results

The results of these studies have helped to better understand the role of α (1)-adrenoceptor subtypes in vascular function .

Application in Neuropharmacology

Results

Application in Urology

A 61603 Hydrobromide has been used in urology to study the role of α1A-adrenoceptors in the regulation of prostatic tone .

Method of Application

In these studies, A 61603 Hydrobromide is used to stimulate α1A-adrenoceptors in isolated canine prostate strips . The effects of this stimulation are then measured and analyzed to understand the role of these receptors in the regulation of prostatic tone .

Results

The results of these studies have shown that A 61603 Hydrobromide raises intraurethral prostatic tone to a greater extent than mean arterial blood pressure . This suggests that α1A-adrenoceptors play a key role in the regulation of prostatic tone .

Safety And Hazards

Propiedades

IUPAC Name |

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S.BrH/c1-21(19,20)17-13-10-3-2-4-11(14-15-7-8-16-14)9(10)5-6-12(13)18;/h5-6,11,17-18H,2-4,7-8H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFLWCZMTGTUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

A 61603 Hydrobromide | |

CAS RN |

107756-30-9 | |

| Record name | A 61603 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107756309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

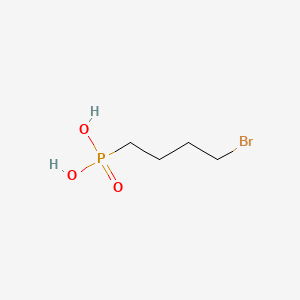

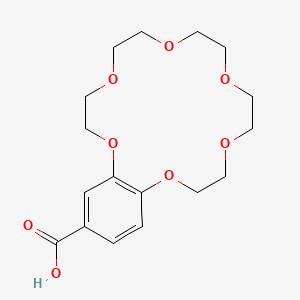

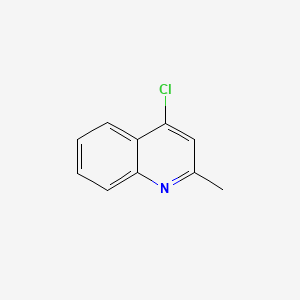

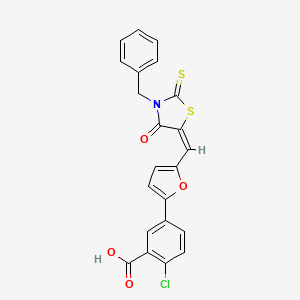

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.